molecular formula C21H17NO8S2 B429070 tetramethyl 4,10-dithia-1-azatetracyclo[10.4.0.02,6.07,11]hexadeca-2,5,7(11),8,12,14-hexaene-13,14,15,16-tetracarboxylate

tetramethyl 4,10-dithia-1-azatetracyclo[10.4.0.02,6.07,11]hexadeca-2,5,7(11),8,12,14-hexaene-13,14,15,16-tetracarboxylate

Cat. No.: B429070
M. Wt: 475.5g/mol
InChI Key: XBALEJLOTBIGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 8H-dithieno[2,3-a:3,4-c]quinolizine-8,9,10,11-tetracarboxylate is a complex organic compound with the molecular formula C21H17NO8S2. This compound is characterized by its unique structure, which includes a quinolizine core fused with dithieno rings and multiple ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 4,10-dithia-1-azatetracyclo[10.4.0.02,6.07,11]hexadeca-2,5,7(11),8,12,14-hexaene-13,14,15,16-tetracarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving appropriate precursors such as substituted anilines and aldehydes under acidic conditions.

    Introduction of Dithieno Rings: The dithieno rings are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the tetramethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 8H-dithieno[2,3-a:3,4-c]quinolizine-8,9,10,11-tetracarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Tetramethyl 8H-dithieno[2,3-a:3,4-c]quinolizine-8,9,10,11-tetracarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tetramethyl 4,10-dithia-1-azatetracyclo[10.4.0.02,6.07,11]hexadeca-2,5,7(11),8,12,14-hexaene-13,14,15,16-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 8H-dithieno[2,3-a3,4-c]quinolizine-8,9,10,11-tetracarboxylate: Unique due to its specific ester groups and fused ring structure.

    Other Quinolizine Derivatives: Compounds with similar quinolizine cores but different substituents or functional groups.

    Dithieno Derivatives: Compounds with dithieno rings but lacking the quinolizine core.

Uniqueness

Tetramethyl 8H-dithieno[2,3-a:3,4-c]quinolizine-8,9,10,11-tetracarboxylate stands out due to its combination of dithieno and quinolizine rings, along with multiple ester groups, which confer unique electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C21H17NO8S2

Molecular Weight

475.5g/mol

IUPAC Name

tetramethyl 4,10-dithia-1-azatetracyclo[10.4.0.02,6.07,11]hexadeca-2,5,7(11),8,12,14-hexaene-13,14,15,16-tetracarboxylate

InChI

InChI=1S/C21H17NO8S2/c1-27-18(23)12-13(19(24)28-2)15-17-9(5-6-32-17)10-7-31-8-11(10)22(15)16(21(26)30-4)14(12)20(25)29-3/h5-8,16H,1-4H3

InChI Key

XBALEJLOTBIGKY-UHFFFAOYSA-N

SMILES

COC(=O)C1C(=C(C(=C2N1C3=CSC=C3C4=C2SC=C4)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C1C(=C(C(=C2N1C3=CSC=C3C4=C2SC=C4)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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